(Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a diethylamino-substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration, washed, and recrystallized to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or benzyl derivatives.
Substitution: Various substituted thiazolidinones, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its ability to inhibit the growth of certain pathogens and cancer cell lines, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its biological activities suggest it could be developed into new treatments for infections or cancer, pending further research and clinical trials.
Industry
Industrially, this compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique properties could be harnessed in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity in pathogens. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core structure, such as 2-thioxo-4-thiazolidinone derivatives.
Benzylidene Derivatives: Compounds containing a benzylidene group, such as benzylidene-thiazolidinones.
Diethylamino-Substituted Compounds: Compounds with a diethylamino group, such as diethylaminobenzaldehyde derivatives.
Uniqueness
(Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one stands out due to its combination of a thiazolidinone ring, benzylidene group, and diethylamino-substituted phenyl group
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-3-21(4-2)16-10-12-17(13-11-16)22-19(23)18(25-20(22)24)14-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMIPSTWPVADKO-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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